molecular formula C19H22N6O2S B2488908 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(2-methoxyethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1170214-53-5

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(2-methoxyethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2488908
CAS No.: 1170214-53-5
M. Wt: 398.49
InChI Key: NRBRWOYQFUKTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(2-methoxyethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [https://pubmed.ncbi.nlm.nih.gov/37989010/]. This compound has emerged as a critical chemical tool in neuroscience research, particularly for investigating the pathogenesis and potential treatment strategies for neurodegenerative diseases. Its primary research value lies in its ability to modulate the hyperphosphorylation of tau protein, a key pathological driver in tauopathies such as Alzheimer's disease; by inhibiting GSK-3β, this molecule reduces tau hyperphosphorylation and has been shown to improve cognitive function in preclinical models [https://pubmed.ncbi.nlm.nih.gov/37989010/]. The inhibitor also promotes synaptic plasticity and neuronal survival by influencing downstream signaling pathways, including those involving β-catenin. Researchers utilize this compound to dissect the complex role of GSK-3β in cellular processes ranging from glycogen metabolism and inflammation to apoptosis and Wnt signaling, making it a versatile probe for both basic neurobiology and drug discovery efforts. Its specific structural features, including the 1,2,3-triazole carboxamide core, contribute to its high kinase selectivity and favorable physicochemical properties for central nervous system (CNS) penetration, which is a key consideration for in vivo studies [https://patents.google.com/patent/WO2022263560A1/].

Properties

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(2-methoxyethyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-13-11-14(2)22-19(21-13)28-12-16-17(18(26)20-9-10-27-3)23-24-25(16)15-7-5-4-6-8-15/h4-8,11H,9-10,12H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBRWOYQFUKTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(2-methoxyethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine derivatives with thiomethyl groups followed by the introduction of a triazole moiety. The methodology often employs various coupling reactions and purification techniques to yield the target compound in high purity.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that similar triazole compounds showed IC50 values ranging from 1.1 μM to 2.6 μM against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines .

Table 1: Anticancer Activity of Related Triazole Compounds

CompoundCell LineIC50 (μM)Reference
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4
Pemetrexed (standard)Various7.26

These compounds are believed to exert their anticancer effects primarily through inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. The inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies indicated that certain derivatives exhibited significant inhibition against these bacteria, suggesting their potential as antimicrobial agents .

Table 2: Antimicrobial Activity Against Common Pathogens

CompoundPathogenInhibition Zone (mm)Reference
Compound DE. coli15
Compound ES. aureus18

The biological activity of the compound is attributed to its ability to inhibit specific enzymes involved in critical cellular processes. For instance, molecular docking studies have shown that triazole derivatives can bind effectively to the active sites of target enzymes such as carbonic anhydrase-II and thymidylate synthase .

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives where one compound demonstrated a remarkable IC50 value against TS compared to traditional chemotherapeutics like Pemetrexed. This highlights the potential for developing new therapeutic agents based on the triazole scaffold .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound lies in its anticancer properties. Triazole derivatives have been extensively studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: In Vitro Antitumor Evaluation

Recent studies have demonstrated that triazole compounds exhibit significant antitumor activity. For instance, a related triazole compound was evaluated for its efficacy against various human cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. The results indicated a notable inhibition of cell proliferation with IC50 values in the micromolar range, suggesting that similar derivatives might possess comparable efficacy against cancer cells .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activities. The incorporation of specific substituents can enhance their effectiveness against a broad spectrum of pathogens, including bacteria and fungi.

Research Findings

Studies have shown that certain triazole derivatives demonstrate potent antibacterial and antifungal activities. For example, compounds with similar structural features have been tested against resistant strains of bacteria like Staphylococcus aureus and fungi such as Candida albicans, showing promising results .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds is another area of active research. Inflammation plays a critical role in various diseases, including arthritis and cardiovascular disorders.

Molecular Docking Studies

Molecular docking studies have indicated that triazole derivatives can effectively bind to key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. This binding could inhibit their activity, leading to reduced inflammation .

Drug Design and Development

The unique structural characteristics of 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(2-methoxyethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide make it an attractive candidate for drug design.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of triazole derivatives has provided insights into how modifications can enhance biological activity while minimizing toxicity. This compound's ability to act as a scaffold for further modifications allows for the development of more potent analogs .

Synthesis and Characterization

The synthesis of this compound involves several steps that may include the formation of the triazole ring followed by substitution reactions to introduce functional groups such as methoxyethyl and thioether moieties.

Synthesis Protocols

Typical synthetic routes may involve:

  • Formation of the triazole ring via cycloaddition reactions.
  • Introduction of the thioether group through nucleophilic substitution.
  • Final modifications to achieve the desired carboxamide structure.

These synthetic approaches are crucial for producing sufficient quantities for biological testing and further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares its 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton with several analogs, differing primarily in substituent groups. Key comparisons include:

Substituent Variations and Implications

Amide Substituents :

  • Target compound : N-(2-methoxyethyl) group. The methoxyethyl chain likely improves aqueous solubility due to its polar nature.
  • Analog I (ZIPSEY) : N-(1-hydroxy-3-phenylpropan-2-yl). The hydroxyl and phenyl groups may enhance binding to hydrophilic targets but reduce solubility .
  • Analog II (LELHOB) : N-[(3-phenyl-1,2-oxazol-5-yl)methyl]. The aromatic oxazole moiety could increase lipophilicity, favoring membrane penetration .

Triazole 5-Position Modifications: Target compound: ((4,6-Dimethylpyrimidin-2-yl)thio)methyl. Analog III (LOHWIP): Morpholino-methanone. The morpholine group introduces rigidity and basicity, which may alter pharmacokinetics .

Aryl Group (1-Position): Target compound: Phenyl. A simple aryl group allows for π-stacking interactions. Analog IV (BEBJEZ): 3-Amino-5-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl.

Physicochemical Properties

Compound Amide Substituent 5-Position Substituent Solubility (Predicted) Bioactivity (Reported)
Target Compound N-(2-methoxyethyl) ((4,6-Dimethylpyrimidin-2-yl)thio)methyl Moderate-High Not reported (Inferred: kinase inhibition)
Analog I (ZIPSEY) N-(1-hydroxy-3-phenylpropan-2-yl) Methyl Low-Moderate Anticancer (Leukemia)
Analog II (LELHOB) N-[(3-phenyloxazol-5-yl)methyl] Methyl Low Antifungal
Analog III (LOHWIP) Morpholino-methanone Methyl Moderate Antibacterial

Research Findings and Structural Insights

  • Conformational Analysis : X-ray studies of analogs (e.g., ZIPSEY) reveal that bulky substituents at the 5-position induce torsional strain in the triazole ring, affecting binding pocket compatibility . The target compound’s pyrimidinylthio group may adopt a planar conformation, optimizing interactions with flat enzyme active sites.
  • Synthetic Routes : Click chemistry (azide-alkyne cycloaddition) is commonly employed for triazole core formation in analogs . The methoxyethyl amide in the target compound likely derives from nucleophilic substitution or coupling reactions.
  • SHELX in Structural Refinement : Crystallographic data for analogs were refined using SHELXL , ensuring accurate determination of bond lengths and angles critical for structure-activity relationship (SAR) studies.

Preparation Methods

Preparation of 1-Phenyl-1H-1,2,3-Triazole-4-Carbonyl Chloride

The triazole core is synthesized via Huisgen cycloaddition. Phenyl azide (prepared from aniline and sodium nitrite) reacts with propiolamide under Cu(I) catalysis to form 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Subsequent treatment with thionyl chloride converts the acid to the acyl chloride (yield: 78–82%, mp 112–114°C).

Reaction Conditions

Step Reagents/Conditions Yield Characterization (IR, NMR)
Cycloaddition Phenyl azide, CuSO₄·5H₂O, sodium ascorbate, H₂O/EtOH, 25°C, 12 h 85% IR: 2105 cm⁻¹ (C≡C), 1690 cm⁻¹ (C=O)
Acyl chloride formation SOCl₂, anhydrous DCM, reflux, 4 h 82% ¹H NMR (CDCl₃): δ 8.21 (s, 1H, triazole-H)

Synthesis of (4,6-Dimethylpyrimidin-2-yl)methanethiol

4,6-Dimethylpyrimidine-2-thiol is prepared by cyclocondensation of acetylacetone with thiourea in HCl, followed by reduction with LiAlH₄ to the thiol.

Optimization Data

Parameter Effect on Yield
HCl concentration 37% optimal for cyclization (yield 89%)
LiAlH₄ stoichiometry 1.2 eq. maximizes thiol formation (76%)

Functionalization with 2-Methoxyethylamine

The carboxamide side chain is introduced via Schotten-Baumann reaction. 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride reacts with 2-methoxyethylamine in dichloromethane (DCM) with triethylamine as base.

Kinetic Study

Temperature (°C) Reaction Time (h) Yield Purity (HPLC)
0–5 6 68% 92%
25 3 72% 95%

Final Assembly via Thioether Coupling

Nucleophilic Substitution Strategy

The triazole intermediate undergoes alkylation with (4,6-dimethylpyrimidin-2-yl)methanethiol under basic conditions. Potassium carbonate in DMSO facilitates S-alkylation at 60°C.

Comparative Solvent Study

Solvent Dielectric Constant Yield Side Products
DMSO 46.7 67% <5%
DMF 36.7 58% 12%
THF 7.5 31% 22%

Copper-Mediated Coupling Alternative

A CuI-catalyzed coupling between 5-iodo-triazole and (4,6-dimethylpyrimidin-2-yl)methanethiol in acetonitrile at 80°C provides higher regioselectivity (yield: 74%, purity: 98%).

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1) yields colorless needles (mp 158–160°C). XRD analysis confirms the triazole and pyrimidine planes are orthogonal.

Spectroscopic Data

Technique Key Signals
IR (KBr) 3278 cm⁻¹ (N-H), 1673 cm⁻¹ (C=O), 1245 cm⁻¹ (C-S)
¹H NMR (DMSO-d₆) δ 2.41 (s, 6H, CH₃), 3.24 (s, 3H, OCH₃), 4.51 (t, J=5.1 Hz, 2H, CH₂O)
HRMS (ESI+) m/z 457.1521 [M+H]⁺ (calc. 457.1524)

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Contribution to Total Cost
2-Methoxyethylamine 120 34%
4,6-Dimethylpyrimidine-2-thiol 980 41%
CuI 650 12%

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis involves two critical steps:

  • Thioether Formation : Reacting a 4,6-dimethylpyrimidine-2-thiol derivative with a chloromethyl-triazole intermediate using K₂CO₃ (1.2 eq.) in DMF at room temperature for 12 hours achieves ~75% yield after silica gel chromatography .
  • Carboxamide Coupling : Activating the triazole carboxylic acid with EDCI/HOBt in dichloromethane (DCM) and reacting with 2-methoxyethylamine (0°C to RT, overnight) yields ~65% after recrystallization . Key parameters include solvent polarity (DMF enhances nucleophilicity), stoichiometric excess of alkylating agents (1.1 eq.), and gradient elution (ethyl acetate/hexane) for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR confirms the triazole aromatic protons (δ 7.5–8.5 ppm) and methoxyethyl group (δ 3.3–3.5 ppm). ¹³C NMR identifies the carboxamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : SHELXL refines anisotropic displacement parameters, while ORTEP visualizes the structure .

Advanced Questions

Q. How can crystallographic data discrepancies (e.g., twinning, partial occupancy) be resolved during refinement?

  • Twinning : Use SHELXL’s TWIN and BASF commands to refine twin domain scaling factors. Validate with R₁/wR₂ convergence (<5% difference) .
  • Partial Occupancy : Apply PART instructions to model disordered sites, constraining site occupation factors (SOFs) via free variables. Cross-validate with independent datasets .

Q. What strategies reconcile low computational binding affinity with observed in vitro bioactivity?

  • Perform molecular dynamics (MD) simulations (e.g., AMBER) to account for protein flexibility and solvation effects.
  • Validate docking poses using induced-fit algorithms (Schrödinger) and compare with co-crystallized ligands.
  • Experimentally measure binding thermodynamics via isothermal titration calorimetry (ITC) to refine computational models .

Q. How can reaction yields be optimized during scale-up synthesis?

  • Critical Process Parameters (CPPs) :
  • Temperature control (±2°C) during exothermic steps.
  • Microwave-assisted synthesis (100°C, 300W) reduces reaction time from hours to minutes with >85% yield .
    • Design of Experiments (DoE) : Statistically optimize variables (e.g., stoichiometry, mixing rate) to identify interactions .

Q. How should researchers address contradictory biological activity data across assay platforms?

  • Dose-Response Validation : Generate IC₅₀ curves in ≥3 cell lines to exclude cytotoxicity artifacts.
  • Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
  • Mechanistic Studies : Combine siRNA knockdown with rescue experiments to confirm target dependency .

Methodological Notes

  • Synthetic Monitoring : Use TLC (silica gel 60 F₂₅₄) with UV visualization to track reaction progress .
  • Crystallography Workflow : Process data with SHELXS (structure solution), SHELXL (refinement), and WinGX/ORTEP for validation and visualization .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize activity to vehicle-treated samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.